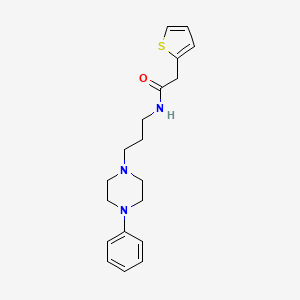

N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[3-(4-phenylpiperazin-1-yl)propyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3OS/c23-19(16-18-8-4-15-24-18)20-9-5-10-21-11-13-22(14-12-21)17-6-2-1-3-7-17/h1-4,6-8,15H,5,9-14,16H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFIRDBKMWVTWML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNC(=O)CC2=CC=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with a phenyl halide to form 4-phenylpiperazine.

Alkylation: The 4-phenylpiperazine is then alkylated with a suitable alkyl halide to introduce the propyl chain.

Acylation: The final step involves the acylation of the alkylated product with thiophene-2-acetic acid to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the piperazine ring or the thiophene ring.

Substitution: The phenyl group or the thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction can lead to partially or fully reduced derivatives.

Scientific Research Applications

N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including interactions with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biochemical pathways.

Comparison with Similar Compounds

Key Comparisons :

- Aromatic Substituents : The thiophene group in the target compound may confer distinct electronic properties versus DDU86439’s fluorophenyl-indazole, influencing target selectivity .

- Piperazine Functionalization : Unlike acylated or benzoylated piperazines in analogues , the target compound’s unmodified phenylpiperazine may favor interactions with dopaminergic or serotonergic receptors.

Heterocyclic Variations in Acetamide Derivatives

Substitution of the thiophene moiety with other heterocycles significantly alters pharmacological profiles:

Key Comparisons :

- Thiophene vs. Furan : Thiophene’s sulfur atom enhances π-π stacking and metabolic stability compared to furan’s oxygen, which may improve bioavailability .

- Indoline vs. Piperazine : Indoline-based compounds (e.g., Compound 54) target autophagy pathways, whereas piperazine-acetamides are more commonly associated with neurotransmitter modulation .

Biological Activity

N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neurology and pharmacology. This article delves into its biological activity, mechanisms, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's structural formula is represented as follows:

This structure features a thiophene ring linked to a piperazine moiety, which is known to enhance interactions with various biological targets. The compound's molecular weight is approximately 343.5 g/mol .

Acetylcholinesterase Inhibition

One of the primary biological activities of this compound is its role as an acetylcholinesterase (AChE) inhibitor . AChE is an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft, thus regulating cholinergic neurotransmission. By inhibiting AChE, this compound can potentially increase acetylcholine levels, which may enhance cognitive functions and memory processes .

Interaction with Neurotransmitter Receptors

Research indicates that compounds similar in structure to this compound exhibit interactions with various neurotransmitter receptors, including serotonin receptors. This suggests potential anxiolytic and antidepressant effects, making it a candidate for further studies in mood regulation and anxiety disorders.

Biological Activity Summary

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Acetylcholinesterase Inhibition | Enhances cholinergic signaling | Cognitive disorders (e.g., Alzheimer's disease) |

| Serotonin Receptor Interaction | Modulates mood and anxiety | Treatment for anxiety and depression |

Anticonvulsant Activity

In a study evaluating various piperazine derivatives, including those structurally related to this compound, significant anticonvulsant activity was observed. Compounds were tested in animal models using maximal electroshock (MES) and pentylenetetrazole (PTZ) methods. The results indicated that some derivatives showed promising anticonvulsant effects, which could be attributed to their ability to modulate sodium channels involved in neuronal excitability .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in treating neurological disorders:

- Cognitive Enhancement : A study demonstrated that AChE inhibitors improved cognitive performance in animal models simulating Alzheimer's disease.

- Mood Regulation : Research on serotonin receptor binding affinities of related compounds suggested potential benefits in treating mood disorders.

Future Directions

Given its promising biological activities, further research into this compound could lead to new therapeutic agents for treating cognitive impairments and mood disorders. Ongoing studies should focus on:

- In vivo efficacy : Testing the compound's effects in live models to assess its therapeutic potential.

- Safety profiles : Evaluating toxicity and side effects through rigorous pharmacological testing.

- Mechanistic studies : Understanding the precise mechanisms through which this compound exerts its effects on neurotransmitter systems.

Q & A

Q. What are the optimal synthetic routes for N-(3-(4-phenylpiperazin-1-yl)propyl)-2-(thiophen-2-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the piperazine-thiophene core followed by propyl linkage and acetamide coupling. Key steps include:

- Cyclization : Reaction of 4-phenylpiperazine with thiophene derivatives under acidic/basic conditions (e.g., HCl or NaOH) to form intermediate amines .

- Propyl spacer introduction : Alkylation using 1-bromo-3-chloropropane in aprotic solvents (e.g., DMF) at 60–80°C .

- Acetamide coupling : Reacting the intermediate with 2-(thiophen-2-yl)acetic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane .

| Step | Reagents/Conditions | Yield (%) | Key Characterization (NMR/MS) |

|---|---|---|---|

| Cyclization | Thiophene-2-carbonyl chloride, Et₃N, DCM | 65–75 | ¹H NMR (δ 7.2–7.8 ppm, aromatic), MS [M+H⁺] = 320 |

| Alkylation | 1-bromo-3-chloropropane, K₂CO₃, DMF, 70°C | 50–60 | ¹³C NMR (C-Cl peak at 45 ppm) |

| Acetamide coupling | EDC, HOBt, DCM, RT | 70–80 | HRMS (C₂₁H₂₆N₃O₂S⁺: 392.1692) |

Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify proton environments (e.g., piperazine N-CH₂ at δ 2.5–3.5 ppm) and carbon backbone .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed m/z 392.1692 vs. calculated 392.1695) .

- HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the primary pharmacological targets explored for this compound?

Initial studies focus on:

- Dopamine/Serotonin Receptors : The 4-phenylpiperazine moiety suggests affinity for D2/5-HT1A receptors, tested via radioligand binding assays (IC₅₀ values in nM range) .

- Antimicrobial Activity : MIC assays against Gram-positive bacteria (e.g., S. aureus) due to thiophene’s electron-rich structure .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?

Contradictions may arise from:

- Assay conditions : Buffer pH (e.g., 7.4 vs. 6.8) impacts protonation of the piperazine nitrogen, altering receptor binding .

- Cell line variability : Receptor density differences in HEK293 vs. CHO cells affect dose-response curves .

- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to isolate pharmacophores .

Q. What strategies are employed to study structure-activity relationships (SAR) for optimizing receptor selectivity?

- Systematic substitution : Modify the thiophene (e.g., 3-methylthiophene) or piperazine (e.g., 4-fluorophenyl) groups to assess changes in binding affinity .

- Molecular docking : Use AutoDock Vina to predict interactions with D2 receptor active sites (e.g., hydrogen bonding with Asp114) .

- Pharmacokinetic profiling : Assess metabolic stability (e.g., microsomal half-life) to prioritize derivatives with balanced potency and bioavailability .

Q. How does the compound’s stability under physiological conditions impact experimental design?

- pH-dependent degradation : The acetamide bond hydrolyzes rapidly at pH < 5, requiring buffered solutions (pH 7.4) for in vitro assays .

- Light sensitivity : Thiophene derivatives degrade under UV light; experiments must use amber vials and low-light conditions .

- Long-term storage : Lyophilization in argon atmosphere preserves integrity better than refrigeration (4°C) .

Methodological Guidance

Q. What in silico tools are recommended for predicting off-target interactions?

- SwissTargetPrediction : Prioritizes kinase or GPCR targets based on structural similarity .

- CYP450 inhibition assays : Use human liver microsomes to assess metabolic interference .

Q. How are cytotoxicity and therapeutic windows evaluated during lead optimization?

- MTT assays : Test viability in HEK293 (non-target) vs. SH-SY5Y (neuronal) cells to calculate selectivity indices .

- hERG channel screening : Patch-clamp electrophysiology to rule out cardiotoxicity (IC₅₀ > 10 μM preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.